Lorcainide hydrochloride

Description

Properties

IUPAC Name |

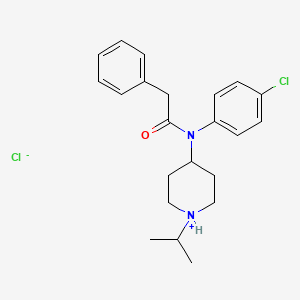

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFSWNBDCJVFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974434 | |

| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58934-46-6 | |

| Record name | Lorcainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcainide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lorcainide Hydrochloride on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcainide (B1675131) hydrochloride is a Class Ic antiarrhythmic agent designed to treat and prevent cardiac arrhythmias. Its primary mechanism of action involves the potent blockade of voltage-gated sodium channels (Nav1.5), which are critical for the initiation and propagation of the cardiac action potential. This guide provides a detailed examination of lorcainide's interaction with sodium channels, including its state-dependent binding, use-dependent effects, and the kinetics of channel blockade. Due to a scarcity of publicly available quantitative data for lorcainide's direct molecular interactions, this document leverages comprehensive data from the structurally and functionally similar Class Ic antiarrhythmic, flecainide (B1672765), to provide a representative understanding of the core mechanisms. This guide also outlines detailed experimental protocols for studying these interactions and visualizes key pathways and workflows.

Introduction to Lorcainide Hydrochloride and Sodium Channel Blockade

Lorcainide is classified as a Class Ic antiarrhythmic drug under the Vaughan Williams classification system.[1] Drugs in this class are characterized by their potent blockade of the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] This action leads to a marked slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[3][4]

The primary molecular target of lorcainide is the voltage-gated sodium channel Nav1.5, the predominant sodium channel isoform expressed in the heart.[5] The interaction of lorcainide with Nav1.5 is complex and exhibits key characteristics of Class Ic agents, including:

-

State-Dependent Binding: Lorcainide preferentially binds to the open and inactivated states of the sodium channel over the resting (closed) state.[2][6] This property contributes to its efficacy in targeting rapidly firing cells during tachyarrhythmias.

-

Use-Dependence (Frequency-Dependence): The degree of sodium channel blockade by lorcainide increases with higher frequencies of channel activation (i.e., faster heart rates).[6] This is a hallmark of Class Ic agents and is a direct consequence of their state-dependent binding and slow unbinding kinetics.

-

Slow Kinetics: Lorcainide, like other Class Ic drugs, exhibits slow association and dissociation from the sodium channel, leading to a cumulative block at faster heart rates.[7]

Quantitative Analysis of Sodium Channel Blockade

Direct and comprehensive quantitative data on the binding affinity and kinetics of lorcainide for different states of the Nav1.5 channel are limited in the published literature. To provide a quantitative framework, this section presents data for flecainide, a well-characterized Class Ic antiarrhythmic that serves as a valuable comparator for understanding the expected behavior of lorcainide.

Table 1: Potency (IC50) of Sodium Channel Blockade by Class Ic Antiarrhythmics

| Drug | Condition | IC50 (µM) | Cell Line / System | Holding Potential (mV) | Reference |

| Flecainide | Tonic Block (Resting State) | 345 | Xenopus oocytes expressing hNav1.5 | Negative | [8][9] |

| Use-Dependent Block | 7.4 | Xenopus oocytes expressing hNav1.5 | Not Specified | [8][9] | |

| Peak Nav1.5 Current | 5.5 ± 0.8 | HEK293 | -95 | [10][11] | |

| Open-Channel Block | 0.61 | rNav1.4 (inactivation-deficient) | +30 | [12] | |

| Lorcainide | Na+/K+ ATPase Inhibition | 34 | Guinea pig cardiac enzyme prep | N/A | [13][14] |

Table 2: Kinetic Parameters of Sodium Channel Blockade by Flecainide

| Parameter | Value | Condition | Cell Line / System | Reference |

| Recovery from Use-Dependent Block (τ) | > 225 s | At -140 mV | rNav1.4 | [12] |

| Interaction with Inactivated State (τ) | 7.9 s | At -50 mV | rNav1.4 | [12] |

| On-rate (kon) | 14.9 µM-1s-1 | Open-channel block at +30 mV | rNav1.4 (inactivation-deficient) | [12] |

| Off-rate (koff) | 12.2 s-1 | Open-channel block at +30 mV | rNav1.4 (inactivation-deficient) | [12] |

| Recovery from Inactivation (τ) | 81 ± 3 s | With flecainide | hNav1.5 in Xenopus oocytes | [8][9] |

Note: The IC50 value for lorcainide in Table 1 refers to its inhibitory effect on Na+/K+ ATPase, which is a secondary action, and not its direct effect on sodium channels. This highlights the scarcity of specific IC50 data for lorcainide's sodium channel blockade.

Mechanism of Action: A State-Dependent Process

The "modulated receptor hypothesis" provides the fundamental framework for understanding the action of lorcainide on sodium channels. This model posits that the affinity of the drug for its binding site on the channel is dependent on the conformational state of the channel.[15]

As depicted in the diagram, lorcainide exhibits a much higher affinity for the open and inactivated states of the sodium channel compared to the resting state. During a normal cardiac rhythm with a slow heart rate, there is ample time between action potentials for the drug to dissociate from the channels, resulting in minimal effect. However, during tachyarrhythmias, the channels cycle rapidly between the open and inactivated states, providing more opportunities for lorcainide to bind and less time for it to dissociate. This cumulative block leads to a pronounced use-dependent reduction in sodium current, thereby slowing conduction and terminating the arrhythmia.

Experimental Protocols for Studying Lorcainide's Effects

The electrophysiological effects of lorcainide on sodium channels are primarily investigated using the patch-clamp technique, which allows for the precise control of the cell membrane voltage and the recording of ion channel currents.

Whole-Cell Voltage-Clamp Recordings

This is the most common technique for characterizing the effects of drugs on ion channels in isolated cells.

Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel (hNav1.5) are a standard model system.

-

Primary Cells: Alternatively, isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human atrial appendages can be used.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.4 with CsOH. (Cesium is used to block potassium channels).

Voltage-Clamp Protocols:

-

Tonic Block (Resting State Affinity):

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) at a very low frequency (e.g., 0.1 Hz) to elicit a peak sodium current.

-

After establishing a stable baseline, perfuse the cell with varying concentrations of lorcainide and measure the reduction in the peak current.

-

-

Use-Dependent Block (Open and Inactivated State Affinity):

-

From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 1-10 Hz).

-

Measure the progressive decrease in the peak sodium current with each pulse in the train in the presence of lorcainide.

-

-

Recovery from Inactivation:

-

Use a two-pulse protocol. A conditioning pulse depolarizes the membrane to inactivate the channels.

-

The membrane is then repolarized to a holding potential for a variable recovery interval.

-

A second test pulse is applied to determine the fraction of channels that have recovered from inactivation.

-

This protocol is performed in the absence and presence of lorcainide to assess its effect on the time course of recovery.

-

Conclusion

This compound exerts its antiarrhythmic effects through the potent, state- and use-dependent blockade of cardiac sodium channels (Nav1.5). Its preferential binding to the open and inactivated states, coupled with slow unbinding kinetics, makes it particularly effective at suppressing tachyarrhythmias where there is a high frequency of channel activation. While specific quantitative data for lorcainide's molecular interactions are not as readily available as for other Class Ic agents like flecainide, the comparative data and mechanistic principles outlined in this guide provide a robust framework for understanding its core mechanism of action. Further research employing detailed electrophysiological protocols will be crucial for a more complete quantitative characterization of lorcainide's interaction with sodium channels and for the development of novel antiarrhythmic therapies with improved efficacy and safety profiles.

References

- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 3. Electrophysiological effects of lorcainide, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological effects of lorcainide, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. State-dependent block of wild-type and inactivation-deficient Na+ channels by flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tribioscience.com [tribioscience.com]

- 14. amsbio.com [amsbio.com]

- 15. Intracardiac electrophysiological effects of lorcainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway of Lorcainide hydrochloride for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Lorcainide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a class 1c antiarrhythmic agent used in the management of cardiac arrhythmias.[1] This technical guide provides a comprehensive overview of a well-established laboratory-scale synthesis pathway for this compound. The synthesis commences with readily available starting materials and proceeds through a multi-step sequence involving reductive amination, acylation, deprotection, and N-alkylation. This document furnishes detailed experimental protocols for each key transformation, a summary of quantitative data in a tabular format, and a visual representation of the synthetic pathway to facilitate a thorough understanding for researchers and professionals in the field of drug development and medicinal chemistry.

Synthesis Pathway Overview

The synthesis of this compound can be accomplished through a convergent pathway, which is outlined below. The key steps involve the formation of a secondary amine intermediate, followed by its elaboration to the final product.

The overall synthesis can be summarized in the following stages:

-

Reductive Amination: Reaction of p-chloroaniline with ethyl 4-oxopiperidine-1-carboxylate to form an imine, which is subsequently reduced to the corresponding secondary amine.

-

Acylation: The secondary amine is acylated using phenylacetyl chloride.

-

Deprotection: Removal of the N-carbethoxy protecting group from the piperidine (B6355638) ring.

-

N-Alkylation: Introduction of the isopropyl group onto the piperidine nitrogen.

-

Salt Formation: Conversion of the free base to its hydrochloride salt.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| p-Chloroaniline | C₆H₆ClN | 127.57 | Solid |

| Ethyl 4-oxopiperidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | Liquid |

| Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate | C₁₄H₁₉ClN₂O₂ | 298.77 | Solid |

| Ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate | C₂₂H₂₅ClN₂O₃ | 416.90 | Solid |

| N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide | C₁₉H₂₁ClN₂O | 344.84 | Solid |

| Lorcainide (free base) | C₂₂H₂₇ClN₂O | 370.92[1] | Solid |

| This compound | C₂₂H₂₈Cl₂N₂O | 407.38[2][3] | Solid |

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate

This step involves the reductive amination of ethyl 4-oxopiperidine-1-carboxylate with p-chloroaniline.

-

Materials:

-

p-Chloroaniline

-

Ethyl 4-oxopiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (catalyst)

-

Sodium borohydride (B1222165) (NaBH₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve p-chloroaniline (1 equivalent) and ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in toluene.

-

Add a catalytic amount of p-toluenesulfonyl chloride.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of the imine intermediate, ethyl 4-(4-chlorophenylimino)piperidine-1-carboxylate.

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

Dissolve the resulting crude imine in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (B1210297).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 4-(4-chloroanilino)piperidine-1-carboxylate.[4]

-

Step 2: Synthesis of Ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate

This step involves the acylation of the secondary amine intermediate with phenylacetyl chloride.

-

Materials:

-

Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate

-

Phenylacetyl chloride

-

-

Procedure:

-

Dissolve ethyl 4-(4-chloroanilino)piperidine-1-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in dry benzene in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride (1.1 equivalents) in dry benzene to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate.[4]

-

Step 3: Synthesis of N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide

This step involves the deprotection of the piperidine nitrogen by removing the carbethoxy group.

-

Materials:

-

Ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate

-

Aqueous hydrobromic acid (HBr)

-

-

Procedure:

-

In a round-bottom flask, suspend ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate (1 equivalent) in aqueous hydrobromic acid (48%).

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) to a pH of 10-12.

-

Extract the product with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide.[1][4]

-

Step 4: Synthesis of Lorcainide (N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide)

This is the final N-alkylation step to introduce the isopropyl group.

-

Materials:

-

N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide

-

Sodium carbonate (Na₂CO₃)

-

Butanol

-

-

Procedure:

-

In a round-bottom flask, combine N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide (1 equivalent), 2-bromopropane (1.5 equivalents), and sodium carbonate (2 equivalents) in butanol.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the butanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Lorcainide free base.

-

Purify by column chromatography if necessary.[4]

-

Step 5: Preparation of this compound

This step involves the conversion of the Lorcainide free base to its hydrochloride salt for improved stability and solubility.

-

Materials:

-

Lorcainide (free base)

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid (ethereal or isopropanolic solution, or HCl gas)

-

-

Procedure:

-

Dissolve the purified Lorcainide free base in anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the corresponding solvent (or bubble dry HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow for a Typical Reaction Step

Caption: General experimental workflow for a synthesis step.

References

Discovery and development of Lorcainide as a Class 1c antiarrhythmic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcainide hydrochloride, a potent Class 1c antiarrhythmic agent, was developed by Janssen Pharmaceutica in 1968 to address the need for effective management of cardiac arrhythmias.[1] Designated by the code number R-15889, its development marked a significant advancement in the therapeutic landscape for conditions such as premature ventricular contractions, ventricular tachycardia, and Wolff-Parkinson-White syndrome.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of Lorcainide, presenting key data in a structured format for scientific professionals.

Discovery and Synthesis

Lorcainide emerged from a dedicated research program at Janssen Pharmaceutica aimed at identifying novel compounds with significant antiarrhythmic properties. The synthesis of Lorcainide is a multi-step process, beginning with the formation of an imine from 4-chloroaniline (B138754) and N-carbethoxy-4-piperidone. This intermediate is then subjected to reduction, acylation, hydrolysis, and alkylation to yield the final active compound.[1]

Chemical Synthesis Workflow

The chemical synthesis of Lorcainide involves a series of well-defined steps to construct the molecule, N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide.[1]

References

The Synthesis and Activity of Norlorcainide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norlorcainide, the N-dealkylated metabolite of the Class Ic antiarrhythmic agent Lorcainide (B1675131), is a pharmacologically active compound with significant contributions to the therapeutic and toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the synthesis of Norlorcainide, its mechanism of action, and detailed experimental protocols for its analysis and activity assessment. Quantitative data are presented to facilitate comparison and aid in further research and development.

Introduction

Lorcainide is a potent antiarrhythmic drug characterized by its use-dependent blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiac myocytes. Following administration, Lorcainide undergoes hepatic metabolism, primarily through N-dealkylation, to yield its principal active metabolite, Norlorcainide.[1][2] Norlorcainide is considered to be as potent as the parent compound in its antiarrhythmic effects but exhibits a significantly longer elimination half-life, leading to its accumulation and a pronounced role in the steady-state pharmacology of Lorcainide.[1][3] Understanding the synthesis and activity of Norlorcainide is therefore crucial for a complete comprehension of Lorcainide's clinical effects and for the development of safer and more effective antiarrhythmic therapies.

Synthesis of Norlorcainide

While the direct synthesis of Norlorcainide is not extensively detailed in publicly available literature, a plausible synthetic route can be proposed based on established methods for the N-dealkylation of tertiary amines.[4][5] The synthesis of the precursor, Lorcainide, is well-documented.[6]

Proposed Synthesis of Norlorcainide from Lorcainide

A common and effective method for the N-dealkylation of tertiary amines is the von Braun reaction or its modern variations.[4] One such approach involves the use of chloroformates, such as vinyl chloroformate, followed by hydrolysis.

Step 1: Reaction of Lorcainide with Vinyl Chloroformate

Lorcainide is reacted with vinyl chloroformate in an inert solvent (e.g., dichloromethane) to form a vinyloxycarbonyl amide intermediate. This reaction selectively removes the isopropyl group from the piperidine (B6355638) nitrogen.

Step 2: Hydrolysis of the Vinyloxycarbonyl Intermediate

The resulting intermediate is then subjected to mild acidic hydrolysis (e.g., using methanolic HCl) to cleave the vinyloxycarbonyl group, yielding Norlorcainide hydrochloride.

A schematic of this proposed synthesis is presented below.

Pharmacological Activity and Mechanism of Action

Norlorcainide, like its parent compound, is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiomyocytes by binding to the voltage-gated sodium channel Nav1.5. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

The blockade of Nav1.5 channels by Class Ic agents is typically "use-dependent," meaning the degree of block increases with heart rate. This property makes them particularly effective at suppressing tachyarrhythmias while having a lesser effect at normal heart rates.

Signaling Pathway

The following diagram illustrates the effect of Norlorcainide on the cardiac action potential.

Quantitative Data

Table 1: Pharmacokinetic Parameters

| Compound | Elimination Half-Life (t1/2) | Therapeutic Plasma Concentration |

| Lorcainide | 8.9 ± 2.3 hours | 40 - 200 ng/mL[7] |

| Norlorcainide | 26.5 ± 7.2 hours | 80 - 300 ng/mL[7] |

Table 2: Pharmacodynamic Parameters

| Compound | Target | IC50 | Notes |

| Norlorcainide | Nav1.5 | Data not available | Potency reported to be similar to Lorcainide.[1] |

| Lorcainide | Nav1.5 | Data not available | - |

| Flecainide | Nav1.5 | 5.5 ± 0.8 µM | For comparative purposes.[8] |

Experimental Protocols

Protocol for Assessing Nav1.5 Channel Block by Norlorcainide using Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from standard procedures for evaluating sodium channel blockers.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Norlorcainide on the human Nav1.5 channel.

Materials:

-

HEK293 cells stably expressing human Nav1.5.

-

Cell culture reagents.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES; pH 7.2 with CsOH.

-

Norlorcainide stock solution in DMSO.

Procedure:

-

Cell Preparation: Culture HEK293-Nav1.5 cells to 70-80% confluency. Dissociate cells using a non-enzymatic solution and plate them onto glass coverslips for recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at -120 mV to ensure all Nav1.5 channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit the peak inward sodium current (INa).

-

Record baseline INa until a stable amplitude is achieved.

-

-

Drug Application:

-

Perfuse the cell with the external solution containing a known concentration of Norlorcainide.

-

Allow for equilibration (typically 3-5 minutes).

-

Record INa in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak INa amplitude before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of Norlorcainide.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Protocol for Metabolite Identification and Quantification in Plasma

This protocol provides a general workflow for the analysis of Norlorcainide in plasma samples using liquid chromatography-mass spectrometry (LC-MS).[11][12]

Objective: To identify and quantify Norlorcainide in plasma samples.

Materials:

-

Plasma samples.

-

Acetonitrile (ACN).

-

Methanol (MeOH).

-

Formic acid (FA).

-

Internal standard (IS) (e.g., a stable isotope-labeled analog of Norlorcainide).

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

-

Solid-phase extraction (SPE) cartridges or protein precipitation plates.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared sample onto the LC-MS system.

-

Chromatography: Use a C18 column with a gradient elution profile.

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Norlorcainide and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for Norlorcainide and the internal standard.

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of Norlorcainide in the plasma samples based on the peak area ratio to the internal standard and the calibration curve.

-

Conclusion

Norlorcainide is a critical determinant of the clinical pharmacology of Lorcainide. Its synthesis, while not explicitly detailed in the literature, can be achieved through established chemical methodologies. The equipotent and long-lasting sodium channel blocking activity of Norlorcainide underscores the importance of considering active metabolites in drug development and clinical practice. The detailed protocols provided in this guide offer a framework for the further investigation of Norlorcainide and other active drug metabolites, which is essential for advancing our understanding of antiarrhythmic drug therapy and improving patient outcomes.

References

- 1. bio-integration.org [bio-integration.org]

- 2. Modelling Atrial Arrhythmia In vitro Using Pluripotent Stem Cell-derived Atrial Cardiomyocytes in Three-dimensional Culture – Bio Integration [bio-integration.org]

- 3. research.rug.nl [research.rug.nl]

- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacodynamics of the initiation of antiarrhythmic therapy with lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Untargeted Metabolomics Workflow that Scales to Thousands of Samples for Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]

Lorcainide hydrochloride CAS number and molecular weight

An In-depth Technical Guide to Lorcainide (B1675131) Hydrochloride

This technical guide provides a comprehensive overview of Lorcainide hydrochloride, a Class Ic antiarrhythmic agent. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is the hydrochloride salt of Lorcainide. Key quantitative data for both the hydrochloride salt and the free base are summarized in the table below for easy reference and comparison.

| Property | This compound | Lorcainide (Free Base) |

| CAS Number | 58934-46-6[1][2][3] | 59729-31-6[1][2][4][5] |

| Molecular Formula | C₂₂H₂₈Cl₂N₂O[1] | C₂₂H₂₇ClN₂O[4][5] |

| Molecular Weight | 407.38 g/mol [1][2][3] | 370.92 g/mol [2][4] |

| IUPAC Name | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide hydrochloride[1] | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide[4] |

Mechanism of Action

Lorcainide's primary antiarrhythmic effect is achieved through the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] This action is characteristic of Class Ic antiarrhythmic agents.[4][6]

By binding to the open state of these sodium channels, lorcainide reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[4] This leads to several key electrophysiological changes:

-

A decrease in the maximum rate of depolarization (Vmax).[7]

-

Slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[8]

-

An increase in the effective refractory period of cardiac tissues.[7]

These effects contribute to the suppression of re-entry phenomena and ectopic pacemaker activity, particularly in the ventricles.[9] Lorcainide has been shown to be effective in treating ventricular tachycardia and ventricular fibrillation.[6]

Additionally, lorcainide inhibits the adenosine (B11128) 5'-triphosphate (ATP)-hydrolytic action of myocardial Na+K+ATPase in a concentration-dependent manner.[4]

Signaling Pathway and Electrophysiological Effect

The following diagram illustrates the primary mechanism of action of Lorcainide on the cardiac myocyte action potential.

Experimental Protocols

Lorcainide is utilized in various experimental models to study cardiac arrhythmias. Below are detailed methodologies for inducing arrhythmias using this compound in both in vivo and ex vivo settings.

In Vivo Model: Induction of Arrhythmia in Dogs

This protocol outlines the procedure for inducing ventricular arrhythmias in an anesthetized canine model.

Materials:

-

Mongrel dogs of either sex

-

Anesthetic agent (e.g., pentobarbital (B6593769) sodium)

-

Mechanical ventilator

-

Intravenous catheters

-

ECG electrodes and recording system

-

Arterial blood pressure monitor

-

This compound solution for injection

Procedure:

-

Anesthetize the dog and initiate mechanical ventilation.

-

Insert intravenous catheters for drug administration and blood sampling.

-

Place ECG electrodes (e.g., Lead II configuration) for continuous monitoring of cardiac rhythm.

-

Monitor arterial blood pressure continuously.

-

Allow the animal to stabilize for a minimum of 30 minutes after instrumentation.

-

Administer a loading dose of lorcainide (e.g., 2 mg/kg) intravenously over 15 minutes.[7]

-

Immediately following the loading dose, commence a constant rate infusion of lorcainide. A graded infusion protocol may be employed, starting at a lower dose and progressively increasing it.

-

Continuously monitor the ECG for the development of ventricular arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or ventricular fibrillation (VF).

-

Record any changes in PR interval, QRS duration, and QT interval.

Ex Vivo Model: Langendorff-Perfused Guinea Pig Heart

This ex vivo model allows for the direct assessment of lorcainide's effects on the heart, independent of systemic influences.

Materials:

-

Guinea pigs (male or female)

-

Langendorff apparatus

-

Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

-

ECG recording electrodes

-

Intraventricular balloon catheter (optional, for measuring left ventricular pressure)

-

Perfusion pump

-

This compound

Procedure:

-

Heparinize and anesthetize the guinea pig.

-

Rapidly excise the heart and mount it on the Langendorff apparatus via aortic cannulation.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Allow the heart to stabilize for a period of 20-30 minutes.

-

Introduce this compound into the perfusate at desired concentrations.

-

Continuously record the ECG to observe for arrhythmic events and changes in cardiac conduction parameters.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vivo experimental protocol described above.

References

- 1. medkoo.com [medkoo.com]

- 2. Lorcainide [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Lorcainide - Wikipedia [en.wikipedia.org]

- 5. Lorcainide [webbook.nist.gov]

- 6. firsthope.co.in [firsthope.co.in]

- 7. benchchem.com [benchchem.com]

- 8. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lorcainide (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacodynamics of Lorcainide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcainide (B1675131) is a potent Class Ic antiarrhythmic agent characterized by its significant interaction with cardiac sodium channels. This technical guide provides a comprehensive overview of the pharmacodynamics of lorcainide and its primary active metabolite, norlorcainide. It delves into their mechanism of action, electrophysiological effects on the cardiac action potential, and the methodologies employed to elucidate these properties. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, cardiology, and drug development, offering quantitative data, experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of this complex antiarrhythmic agent.

Core Mechanism of Action: Sodium Channel Blockade

Lorcainide and its N-dealkylated metabolite, norlorcainide, exert their primary antiarrhythmic effect by blocking the fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade of the inward sodium current (INa) is the hallmark of Class I antiarrhythmic drugs and leads to a reduction in the maximum rate of depolarization (Vmax) during Phase 0 of the cardiac action potential.[1] The interaction of lorcainide with Nav1.5 channels is both time- and voltage-dependent, with a characteristically slow dissociation rate. This slow kinetics contributes to its potent effect in suppressing tachyarrhythmias.

The following diagram illustrates the signaling pathway of lorcainide's action on the cardiomyocyte membrane.

References

In-Vitro Effects of Lorcainide on Myocardial Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcainide (B1675131), a potent class Ic antiarrhythmic agent, exerts a significant inhibitory effect on myocardial Na+/K+-ATPase. This technical guide synthesizes the current understanding of the in-vitro interactions between lorcainide and this critical enzyme. It provides a detailed overview of the experimental protocols used to elucidate these effects, presents quantitative data in a clear, tabular format, and visualizes the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiac electrophysiology and drug development.

Introduction: The Role of Myocardial Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of cardiomyocytes.[1] This process is vital for numerous cellular functions, including the regulation of the resting membrane potential, excitability, and contractility of the heart muscle.[1][2] By actively transporting three Na+ ions out of the cell in exchange for two K+ ions, the Na+/K+-ATPase creates an ionic imbalance that is crucial for the generation and propagation of the cardiac action potential.[2]

Inhibition of the Na+/K+-ATPase leads to an increase in intracellular Na+ concentration. This, in turn, affects the activity of the Na+/Ca2+ exchanger, resulting in an increased intracellular Ca2+ concentration and consequently, enhanced myocardial contractility.[1][2] This mechanism is the basis for the therapeutic effects of cardiac glycosides like digoxin, which are well-known inhibitors of the Na+/K+-ATPase.[3][4]

Lorcainide, while primarily classified as a sodium channel blocker, has been demonstrated to be a potent inhibitor of myocardial Na+/K+-ATPase.[5] This secondary mechanism of action may contribute to its overall electrophysiological profile and therapeutic effects. Understanding the specifics of this interaction is crucial for a complete characterization of the drug's cardiac actions.

Quantitative Analysis of Lorcainide's Inhibitory Effects

The inhibitory potency of lorcainide on myocardial Na+/K+-ATPase has been quantified in several in-vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of a drug required to inhibit 50% of the enzyme's activity.

Concentration-Dependent Inhibition

Lorcainide inhibits myocardial Na+/K+-ATPase in a concentration-dependent manner. Studies have shown a clear relationship between the concentration of lorcainide and the degree of enzyme inhibition.

| Parameter | Value | Experimental Conditions | Source |

| IC50 | 33.5 ± 7.3 µM | Guinea-pig heart microsomes, "standard" K+ concentration | [5] |

| Inhibitory Range | 0.15 - 125 µM | Guinea-pig heart microsomes, "standard" K+ concentration | [5] |

Influence of Extracellular Potassium Concentration

The inhibitory effect of lorcainide on Na+/K+-ATPase is significantly influenced by the concentration of extracellular potassium (K+). A lower K+ concentration enhances the inhibitory potency of lorcainide.[6][7] This interaction is critical as it suggests that the clinical effects of lorcainide could be modulated by serum potassium levels.

| K+ Concentration | IC50 of Lorcainide | Fold Change from 5.0 mM K+ | Source |

| 2.5 mM | 10.4 ± 3.2 µM | ~2.7x more potent | [6][7] |

| 5.0 mM | 28.3 ± 7.9 µM | - | [6][7] |

| 10.0 mM | 40.7 ± 9.2 µM | ~0.7x less potent | [6][7] |

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro studies that have characterized the effects of lorcainide on myocardial Na+/K+-ATPase.

Preparation of Myocardial Microsomes

This protocol outlines the steps for isolating the microsomal fraction from cardiac tissue, which is enriched in Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay

The activity of the Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released.

The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the presence of Na+, K+, and Mg2+) and the Mg2+-ATPase activity (in the absence of Na+ and K+, or in the presence of a specific Na+/K+-ATPase inhibitor like ouabain).

Signaling Pathways and Molecular Interactions

The inhibition of the myocardial Na+/K+-ATPase by lorcainide initiates a cascade of intracellular events that can alter cardiac myocyte function.

References

- 1. Frontiers | Regulation of Cardiac Contractility by the Alpha 2 Subunit of the Na+/K+-ATPase [frontiersin.org]

- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 4. Cardiac Glycosides, Antianginals, and Antidysrhythmics | Basicmedical Key [basicmedicalkey.com]

- 5. Influence of lorcainide on microsomal Na+, K(+)-ATPase in guinea-pig isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variations in potassium concentration modify the inhibitory effect of lorcainide on myocardial Na(+)-K(+)-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variations in potassium concentration modify the inhibitory effect of lorcainide on myocardial Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies of Lorcainide for Ventricular Arrhythmias: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorcainide (B1675131) hydrochloride, initially developed by Janssen Pharmaceutica in 1968, is a Class Ic antiarrhythmic agent investigated for its efficacy in managing ventricular arrhythmias.[1] Like other drugs in its class, its primary mechanism of action involves the blockade of fast sodium channels (Na+) in cardiac myocytes.[1][2] This whitepaper provides a detailed overview of the initial clinical studies on lorcainide, focusing on its pharmacodynamics, pharmacokinetics, efficacy, and safety profile in the treatment of ventricular arrhythmias. The information is compiled from early clinical trials to serve as a technical guide for researchers and professionals in the field of cardiac drug development.

Mechanism of Action

Lorcainide is classified as a Class Ic antiarrhythmic drug, exerting its effect by acting as a potent sodium channel blocker.[1][2] It has a high affinity for open Nav1.5 sodium channels, which are abundant in ventricular myocytes, and binds to them in a time and voltage-dependent manner.[1] This binding is characterized by a slow dissociation rate, which leads to a significant reduction in the fast sodium influx during phase 0 of the cardiac action potential.[1]

The electrophysiological consequences of this sodium channel blockade include:

-

A decrease in the maximum rate of rise (Vmax) of the action potential.[3][4]

-

Slowed conduction velocity in the atria, atrioventricular (AV) node, and ventricles.[3][5]

-

Prolongation of the PR, QRS, and QT intervals on an electrocardiogram (ECG).[1][6][7]

-

An increase in the ventricular fibrillation threshold in a dose-dependent manner.[1]

Lorcainide's action on the action potential duration (APD) is minimal, which is a characteristic feature of Class Ic agents.[2]

Pharmacokinetics

Lorcainide can be administered both intravenously and orally.[8] It is metabolized in the liver and has an active metabolite, norlorcainide, which has a longer half-life than the parent compound and contributes to its antiarrhythmic effect, especially during chronic oral therapy.[8][9][10]

| Parameter | Value | Reference |

| Administration | Intravenous, Oral | [8] |

| Metabolism | Hepatic | |

| Active Metabolite | Norlorcainide | [9][10] |

| Lorcainide Half-life | 8.9 ± 2.3 hours (may be prolonged in cardiac disease) | [9] |

| Norlorcainide Half-life | 26.5 ± 7.2 hours | [9] |

| Time to Steady State (Lorcainide) | ~4.5 days | [9] |

| Time to Steady State (Norlorcainide) | 7 to 10 days | [9] |

| Plasma Concentration (Loading Phase) | 0.31 to 1.14 mg/L | [11] |

| Therapeutic Plasma Concentration (Lorcainide) | 40 to 200 ng/mL | [9] |

| Therapeutic Plasma Concentration (Norlorcainide) | 80 to 300 ng/mL | [9] |

Clinical Efficacy in Ventricular Arrhythmias

Initial clinical trials demonstrated that lorcainide was effective in a subset of patients with ventricular arrhythmias, including those refractory to other antiarrhythmic drugs.[8][12][13]

| Study Cohort & Size | Efficacy Outcome | Reference |

| 76 patients with recurrent VT or VF | 38% of patients responded to treatment. | [12] |

| 7 patients with malignant, drug-resistant ventricular arrhythmias | Effective in all 7 patients (complete disappearance in 6, >50% reduction in 1). | [13] |

| Patients with ventricular ectopy | Suppressed ventricular ectopy in about 80% of patients (short-term studies). | [8] |

| 10 patients with frequent PVCs | Average reduction in PVCs of 82.3 ± 19.7% compared to placebo. | [6] |

| 20 ambulatory post-myocardial infarction patients | Reduced frequency of ventricular ectopic beats by >70% in 17 patients and >90% in 11 patients. | [7] |

| 50 patients with drug-refractory sustained VT or fibrillation | Low clinical efficacy in this highly drug-resistant population. | [14] |

Experimental Protocols

The initial clinical studies of lorcainide for ventricular arrhythmias employed several key methodologies to assess its efficacy and safety.

Patient Population and Enrollment

-

Inclusion Criteria: Patients with documented recurrent, and often drug-refractory, ventricular tachycardia (VT), ventricular fibrillation (VF), or frequent premature ventricular contractions (PVCs) (e.g., >1/min) were enrolled.[6][11][12] Many studies focused on patients who had failed previous antiarrhythmic drug therapies.[11][13][14]

-

Exclusion Criteria: Specific exclusion criteria are not detailed in the provided abstracts, but would typically include contraindications to Class I antiarrhythmics, such as pre-existing severe conduction system disease or significant left ventricular dysfunction.

Drug Administration and Dosing

-

Oral Administration: A common oral dosage was 100 mg twice daily.[6][9] In some studies, the oral dose for discharged patients averaged 169 ± 56 mg twice a day.[14] Daily doses ranged from 200 to 400 mg.[12]

-

Intravenous Administration: For acute testing, lorcainide was administered intravenously. One protocol involved incremental doses of 25 mg every 15 minutes.[11] Another used a dose of 2 mg/kg.[5][15]

Efficacy and Safety Evaluation

-

Ambulatory ECG (Holter) Monitoring: Continuous 24-hour ambulatory ECG recordings were a primary tool for quantifying the frequency of PVCs, ventricular pairs, and runs of VT before and during treatment.[6][12][13][16]

-

Exercise Stress Testing: This was used to evaluate the drug's efficacy in suppressing arrhythmias induced by physical exertion.[12][13]

-

Invasive Electrophysiologic (EP) Testing: Programmed ventricular stimulation was performed in some studies to assess the inducibility of sustained VT before and after drug administration.[12][14][15] This involved delivering premature electrical stimuli to the ventricle to determine the effective refractory period and the ease of initiating tachycardia.

-

Blood Sampling: Plasma concentrations of lorcainide and its active metabolite, norlorcainide, were measured to establish pharmacokinetic profiles and explore the relationship between drug levels and antiarrhythmic effect.[6][9][11]

-

Clinical and ECG Monitoring: Routine clinical evaluations and 12-lead ECGs were performed to monitor for adverse effects and assess changes in cardiac conduction intervals (PR, QRS, QTc).[6]

Adverse Effects and Safety Profile

The use of lorcainide was associated with a notable incidence of side effects, which in some cases limited its therapeutic utility.

| Adverse Effect | Incidence / Description | Reference |

| Neurological | Insomnia and sleep disturbances were the most frequently reported side effects, often occurring early in treatment but sometimes improving over time. | [6][7][8][12] |

| Gastrointestinal | GI symptoms were also commonly reported. | [12] |

| Cardiovascular | - Aggravation of arrhythmia (proarrhythmia) occurred in some patients. - Development of third-degree AV block in patients with pre-existing conduction abnormalities. - May exacerbate abnormal sinus node function. | [5][8][12] |

| Discontinuation Rate | In one study of 76 patients, the drug was discontinued (B1498344) in 5 due to toxic reactions.[12] In another study of 50 high-risk patients, 5 discontinued due to side effects prior to discharge.[14] | [12][14] |

Conclusion

Initial studies of lorcainide demonstrated its efficacy in suppressing ventricular ectopy and terminating ventricular tachyarrhythmias in a significant proportion of patients, including some who were refractory to other treatments.[8][12][13] Its classification as a Class Ic agent is well-supported by its electrophysiological effects, primarily a potent, slow-dissociating blockade of cardiac sodium channels.[1][3] However, its clinical utility was hampered by a high frequency of neurological side effects, particularly insomnia, and the potential for proarrhythmia, a known risk for Class Ic agents.[6][8][12] The presence of an active metabolite with a long half-life necessitated careful dose titration and a longer period to reach steady state.[9][10] These early findings highlight the therapeutic potential and the challenges associated with lorcainide, providing valuable insights for the ongoing development and evaluation of antiarrhythmic drugs.

References

- 1. Lorcainide - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]

- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug lorcainide on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized double-blind placebo controlled crossover trial documenting oral lorcainide efficacy in suppression of symptomatic ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lorcainide -- an anti-arrhythmic agent for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lorcainide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics of the initiation of antiarrhythmic therapy with lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of lorcainide, a new antiarrhythmic drug, in patients with cardiac rhythm disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lorcainide in patients with refractory ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Initial clinical experience of lorcainide (Ro 13-1042), a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment with oral lorcainide in patients with sustained ventricular tachycardia and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Clinical-electrophysiological study of the effect of lorcainide on induction of ventricular tachycardia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Preliminary clinical and experimental data on a new anti-arrhythmic drug: lorcainide] - PubMed [pubmed.ncbi.nlm.nih.gov]

Lorcainide Hydrochloride's Impact on Purkinje Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorcainide (B1675131) hydrochloride is an antiarrhythmic agent classified under the Vaughan Williams Class Ic. These agents are potent blockers of cardiac sodium channels, leading to a pronounced depression of the maximal rate of depolarization of the action potential (Vmax) and a significant slowing of conduction in cardiac tissues. This technical guide provides an in-depth analysis of the electrophysiological effects of lorcainide on cardiac Purkinje fibers, specialized conducting tissues within the ventricles. Understanding these effects is crucial for elucidating its antiarrhythmic mechanisms and proarrhythmic potential. This document details the core electrophysiological actions, summarizes quantitative data for a representative Class Ic agent due to the limited availability of specific lorcainide data, outlines common experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Electrophysiological Effects of Lorcainide on Purkinje Fibers

Lorcainide, as a Class Ic antiarrhythmic, primarily exerts its effects by blocking the fast inward sodium current (INa) in Purkinje fibers. This blockade is characterized by a slow onset and offset, leading to a pronounced use-dependent effect, where the blocking effect is augmented at faster heart rates.

The principal electrophysiological consequences of lorcainide on Purkinje fibers include:

-

Marked Depression of Vmax: Lorcainide causes a significant concentration-dependent reduction in the maximum upstroke velocity of the action potential. This is a direct consequence of sodium channel blockade.

-

Slowing of Conduction: The depression of Vmax leads to a slowing of impulse propagation through the Purkinje fiber network. Clinically, this is manifested as a prolongation of the HV interval and a widening of the QRS complex on the electrocardiogram.[1]

-

Effects on Repolarization: The effects of lorcainide on the action potential duration (APD) in Purkinje fibers are complex and can be variable. While some Class Ic agents have been shown to shorten the APD, the overall effect of lorcainide is a prolongation of the effective refractory period (ERP).[1]

-

Minimal Effect on Resting Membrane Potential: Lorcainide typically does not significantly alter the resting membrane potential of Purkinje fibers.

Quantitative Data Summary

Table 1: Effects of Flecainide (B1672765) on Action Potential Parameters in Canine Purkinje Fibers [2]

| Parameter | Concentration (µg/mL) | Percent Change from Control |

| Vmax | 1.0 | ↓ 18.6% |

| 10.0 | ↓ 70.8% | |

| Action Potential Duration | Not specified | Shortened |

| Effective Refractory Period (ERP) | Low concentration | Shortened |

| High concentration | Returned to control |

Note: This data is for flecainide and serves as a proxy for the expected effects of a Class Ic agent like lorcainide. The actual quantitative effects of lorcainide may differ.

Experimental Protocols

The investigation of the electrophysiological effects of lorcainide on Purkinje fibers typically involves the use of isolated cardiac tissue preparations from animal models such as canines or sheep.[3][4][5][6]

Purkinje Fiber Preparation

-

Animal Model: Adult canine or sheep hearts are commonly used.

-

Dissection: The heart is rapidly excised and placed in a chilled, oxygenated Tyrode's solution. Free-running Purkinje fibers (false tendons) are carefully dissected from the ventricular endocardium.

-

Mounting: The isolated Purkinje fiber is mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at a physiological temperature (typically 37°C).

Intracellular Recording

-

Microelectrodes: Glass microelectrodes filled with 3 M KCl are used to impale individual Purkinje cells.

-

Data Acquisition: The microelectrode is connected to a high-input impedance amplifier to record the transmembrane action potentials. The preparation is stimulated at a constant cycle length using external electrodes.

-

Parameters Measured:

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum Upstroke Velocity (Vmax)

-

Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

-

Effective Refractory Period (ERP)

-

Drug Application

-

A stable baseline recording is established before the application of lorcainide hydrochloride.

-

Lorcainide is added to the superfusing Tyrode's solution at various concentrations.

-

The effects of the drug on the action potential parameters are recorded at steady-state for each concentration.

-

Washout experiments are performed by superfusing the preparation with a drug-free solution to assess the reversibility of the effects.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound, a Class Ic antiarrhythmic agent, profoundly impacts the electrophysiology of cardiac Purkinje fibers primarily through a potent blockade of fast sodium channels. This action leads to a significant reduction in the maximum upstroke velocity of the action potential and a slowing of conduction, which are the hallmarks of its antiarrhythmic effect. While specific quantitative data for lorcainide on isolated Purkinje fibers are limited, the effects of other Class Ic agents like flecainide provide a valuable framework for understanding its expected concentration-dependent actions. The detailed experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate the intricate effects of lorcainide and other novel antiarrhythmic compounds on the cardiac conduction system.

References

- 1. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Observations on the effects of selected antiarrhythmic drugs on mammalian cardiac purkinje fibers with two levels of steady-state potential: influences of lidocaine, phenytoin, propranolol, disopyramide and procainamide on repolarization, action potential shape and conduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Patch Clamp Studies of Lorcainide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lorcainide (B1675131) hydrochloride is a potent Class Ic antiarrhythmic agent designed for the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of fast voltage-gated sodium channels (Nav1.5), which are critical for the initiation and propagation of the cardiac action potential.[1] As a Class Ic agent, lorcainide exhibits a high affinity for the open state of the Nav1.5 channel, leading to a phenomenon known as use-dependent or frequency-dependent block.[2] This characteristic makes it particularly effective at higher heart rates, a common feature of tachyarrhythmias.[2] These application notes provide detailed protocols for the in-vitro characterization of lorcainide hydrochloride's effects on Nav1.5 channels using the patch clamp technique in both isolated primary cardiomyocytes and heterologous expression systems.

Data Presentation

While specific IC50 values for lorcainide's block of Nav1.5 are not extensively detailed in publicly available literature, the following tables provide context by summarizing key parameters and comparing its class with other well-characterized Class I antiarrhythmic drugs.[3]

Table 1: Comparative Potency of Class I Antiarrhythmic Drugs on Nav1.5

| Drug | Class | IC50 (µM) on Nav1.5 |

| Flecainide | Ic | 5.5 ± 0.8[4] |

| Quinidine | Ia | 28.9 ± 2.2[4] |

| Mexiletine | Ib | 47.0 ± 5.4[4] |

| Lorcainide | Ic | Data not readily available [3] |

Note: The provided IC50 values are for comparative purposes and were determined under specific experimental conditions. It is also important to note that lorcainide has been shown to inhibit the Na+/K+ ATPase enzyme with an IC50 of 34 μM, though its primary antiarrhythmic effects are attributed to sodium channel blockade.[5]

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recordings in HEK293 Cells Stably Expressing Nav1.5

This protocol is designed for assessing the effect of this compound on human Nav1.5 channels in a controlled, heterologous expression system.

1. Materials and Reagents:

-

HEK293 cells stably expressing human Nav1.5

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

-

External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

This compound stock solution (e.g., 10 mM in DMSO or water)

2. Cell Preparation:

-

Culture HEK293-Nav1.5 cells in T-75 flasks until they reach 80-90% confluency.

-

The day before the experiment, passage the cells onto glass coverslips at a low density to ensure the presence of isolated single cells for patching.

-

Incubate the cells overnight to allow for adherence.

3. Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for at least 5 minutes before beginning recordings.

4. Voltage Protocols and Data Acquisition:

-

Tonic Block Assessment:

-

Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).

-

Apply a short depolarizing pulse (e.g., 20 ms (B15284909) to -20 mV) to elicit a peak sodium current.

-

Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

-

Perfuse the cell with increasing concentrations of this compound and record the steady-state block of the peak current.

-

-

Use-Dependent Block Assessment:

-

Hold the membrane potential at a more depolarized level to mimic a physiological resting potential (e.g., -90 mV).

-

Apply a train of depolarizing pulses (e.g., 20 pulses at a frequency of 1 Hz or 3 Hz) to -20 mV for 50 ms.

-

Measure the peak sodium current for each pulse in the train.

-

Compare the progressive reduction in current from the first to the last pulse in the absence and presence of lorcainide.

-

5. Data Analysis:

-

Measure the peak inward sodium current amplitude for each voltage protocol and at each drug concentration.

-

For tonic block, calculate the percentage of inhibition at each concentration relative to the control current. Fit the concentration-response data with a Hill equation to determine the IC50 value.

-

For use-dependent block, quantify the degree of block as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.

Protocol 2: Isolation and Patch Clamp of Adult Ventricular Myocytes

This protocol describes the enzymatic isolation of primary cardiomyocytes for studying the effects of lorcainide in a native cellular environment.

1. Materials and Reagents:

-

Adult rat or guinea pig

-

Langendorff perfusion system

-

Perfusion buffer (e.g., Tyrode's solution)

-

Enzyme solution (e.g., Perfusion buffer containing collagenase and protease)

-

High-potassium storage solution

-

External and internal solutions as described in Protocol 1.

2. Cardiomyocyte Isolation:

-

Anesthetize the animal and rapidly excise the heart.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Retrogradely perfuse the heart with warm, oxygenated perfusion buffer to clear the blood.

-

Switch to the enzyme solution and perfuse until the heart becomes flaccid.

-

Remove the ventricles, mince the tissue, and gently triturate to release individual myocytes.

-

Wash and store the isolated myocytes in a high-potassium storage solution.

3. Electrophysiological Recording and Data Analysis:

-

Follow the procedures for electrophysiological recording, voltage protocols, and data analysis as outlined in Protocol 1, using the isolated ventricular myocytes.

Mandatory Visualizations

Caption: Experimental workflow for in-vitro patch clamp studies of lorcainide.

Caption: Mechanism of lorcainide action on Nav1.5 channels.

References

Application Note: A Validated HPLC Method for the Quantification of Lorcainide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Lorcainide hydrochloride in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The protocol has been developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control analysis and stability studies.

Introduction

This compound is a Class 1c antiarrhythmic agent used in the management of cardiac arrhythmias.[1] It functions by blocking open, fast-acting voltage-gated sodium channels. Accurate and reliable quantification of this compound is critical in drug development and quality control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[2][3] This document provides a comprehensive protocol for a stability-indicating HPLC method for this compound, including detailed steps for method development, validation, and sample analysis.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity).

-

Acetonitrile (B52724) (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (B84403) (Analytical grade).

-

Orthophosphoric acid (Analytical grade).

-

Water (HPLC grade).

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

Preparation of Solutions

-

Phosphate Buffer (25mM, pH 3.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-